N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide
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Overview
Description
N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5-position of the thiazole ring and a 2,2-dimethylpropanamide group attached to the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit platelet aggregation . This suggests that N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide may also target platelets or related proteins involved in the coagulation cascade.
Mode of Action
It’s suggested that similar compounds prevent the activation of the p2y12 receptor in human platelets . This receptor is crucial for platelet aggregation, a key step in the formation of blood clots.
Result of Action
Similar compounds have shown activity against endometriosis and polycystic ovary syndrome . This suggests that this compound may have potential therapeutic applications in these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the reaction of the brominated thiazole with 2,2-dimethylpropanamide in the presence of a suitable base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, oxidized or reduced thiazole compounds, and coupled biaryl or vinyl derivatives.
Scientific Research Applications
N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-1,3-thiazol-2-yl)thiourea
- 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide
- N-(5-bromo-1,3-thiazol-2-yl)-2,6-dimethylpyridine-3-carboxamide
Uniqueness
N-(5-Bromo-1,3-thiazol-2-YL)-2,2-dimethylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropanamide group enhances its stability and solubility, making it a versatile compound for various applications. Its bromine atom allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c1-8(2,3)6(12)11-7-10-4-5(9)13-7/h4H,1-3H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGIOMZEOSAJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
840493-84-7 |
Source
|
Record name | N-(5-bromo-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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